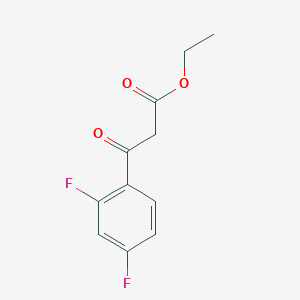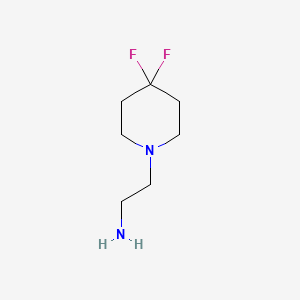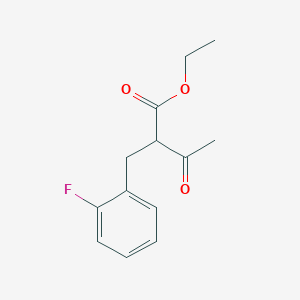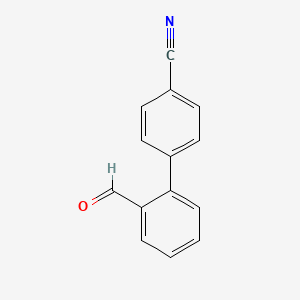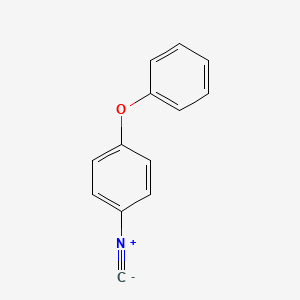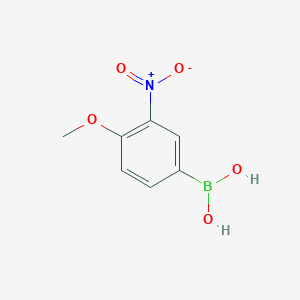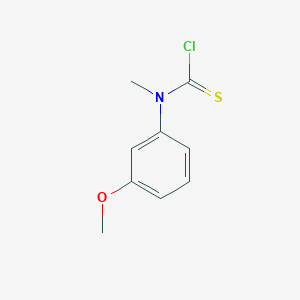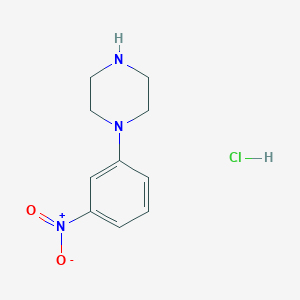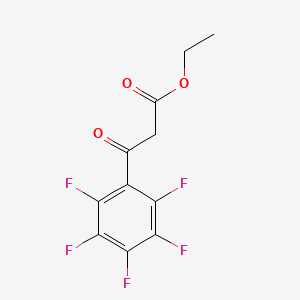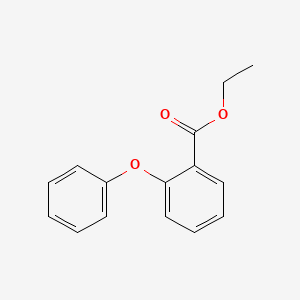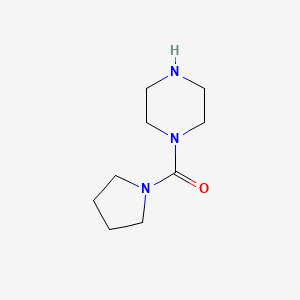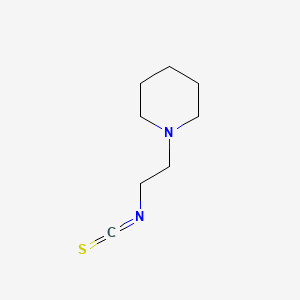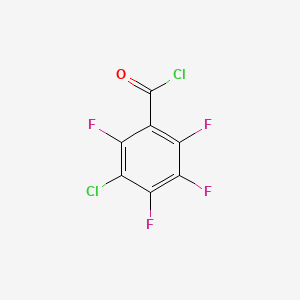
3-氯-2,4,5,6-四氟苯甲酰氯
描述
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is known for its high reactivity and utility in various chemical synthesis processes.
科学研究应用
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 3-chlorobenzene, followed by fluorination to introduce the additional fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the substitution reactions, and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation with palladium catalysts.
Substitution reactions typically require strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Carboxylic acids and esters from oxidation reactions.
Reduced derivatives from reduction reactions.
Various substituted benzene derivatives from substitution reactions.
作用机制
The mechanism by which 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride exerts its effects involves its high reactivity with nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, targeting specific molecular sites to form new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Similar compounds include:
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride: Similar structure but with bromine instead of chlorine.
2,4,5,6-Tetrafluorobenzoyl chloride: Lacks the chlorine atom, resulting in different reactivity.
3-Chloro-2,4,5,6-pentafluorobenzoyl chloride: Contains an additional fluorine atom, altering its chemical behavior.
These compounds share similarities in their halogenated benzene rings but differ in their reactivity and applications due to the variations in halogen atoms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXAQPALNSLOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382534 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-58-0 | |
| Record name | Benzoyl chloride, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


